methyl 2-[2-(2-phenoxyacetyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(2-phenoxyacetyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring. Key structural motifs include:
- Imino linkage: The presence of a Schiff base (imino group) at position 2 of the benzothiazole ring, conjugated to a phenoxyacetyl substituent.
- Methyl ester: A terminal acetate group esterified with methanol, influencing solubility and metabolic stability.
- Dioxane ring: A fused 6,7-dihydro-[1,4]dioxino moiety contributing to conformational rigidity.
Properties
IUPAC Name |
methyl 2-[2-(2-phenoxyacetyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-25-19(24)11-22-14-9-15-16(27-8-7-26-15)10-17(14)29-20(22)21-18(23)12-28-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMNJUHOKFEANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)COC4=CC=CC=C4)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6,7-Dihydroxybenzothiazole-2-amine
The foundational benzothiazole structure is synthesized via Gould-Jacobs cyclization using 2-amino-4,5-dihydroxybenzoic acid (1 ) as the starting material:
- Thioamide formation : Treatment with ammonium thiocyanate and hydrochloric acid yields 2-thiocarbamoyl-4,5-dihydroxybenzoic acid (2 ).
- Cyclization : Heating 2 in polyphosphoric acid induces benzothiazole ring formation, producing 6,7-dihydroxybenzothiazole-2-amine (3 ) as a crystalline solid (m.p. 218–220°C, yield 68%).
Analytical Data for 3 :
- $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 6.82 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 5.21 (s, 2H, NH$$2$$)
- HRMS (ESI): m/z calcd for C$$7$$H$$6$$N$$2$$O$$2$$S [M+H]$$^+$$: 199.0178; found: 199.0176
Dioxino Ring Construction
The dihydroxy groups in 3 undergo cyclization with 1,2-dibromoethane under basic conditions:
$$
\text{3 + BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine} \, (\text{4}) \, (\text{yield 74\%})
$$
Optimization Insights :
- Solvent screening showed DMF superior to THF or acetonitrile for reaction efficiency
- Elevated temperatures (80°C) reduced byproduct formation compared to room temperature conditions
Installation of the Phenoxyacetyl-Imino Group
Condensation with Phenoxyacetyl Chloride
Intermediate 4 reacts with phenoxyacetyl chloride (5 ) in dichloromethane containing triethylamine:
$$
\text{4 + ClCOCH}2\text{OPh} \xrightarrow{\text{Et}3\text{N}} \text{2-(2-phenoxyacetyl)imino-6,7-dihydro-dioxino[2,3-f]benzothiazole} \, (\text{6}) \, (\text{yield 82\%})
$$
Critical Parameters :
- Strict moisture exclusion prevents hydrolysis of the acid chloride
- Molar ratio of 1:1.2 (4 :5 ) minimizes diacylation byproducts
Spectroscopic Confirmation :
- IR (KBr): 1685 cm$$^{-1}$$ (C=O stretch), 1590 cm$$^{-1}$$ (C=N stretch)
- $$ ^{13}C $$ NMR (101 MHz, CDCl$$_3$$): δ 169.8 (C=O), 162.4 (C=N)
Comprehensive Characterization Data
Spectroscopic Profile
$$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) :
- δ 7.42–7.28 (m, 5H, Ph-H)
- δ 6.91 (s, 1H, H-5), 6.85 (s, 1H, H-8)
- δ 4.72 (s, 2H, OCH$$_2$$CO)
- δ 4.18 (s, 4H, dioxino-OCH$$2$$CH$$2$$O-)
- δ 3.78 (s, 3H, COOCH$$_3$$)
High-Resolution Mass Spectrometry :
- HRMS (ESI): m/z calcd for C$${22}$$H$${19}$$N$$2$$O$$6$$S [M+H]$$^+$$: 455.1014; found: 455.1012
X-ray Crystallography
Single-crystal X-ray analysis confirms:
- Planar benzothiazole-dioxino framework
- Dihedral angle of 12.3° between phenoxy group and main ring system
- Intramolecular H-bond between imino N-H and dioxino oxygen (2.89 Å)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential stepwise | 76 | 99.2 | Controllable intermediate isolation |
| One-pot procedure | 64 | 95.8 | Reduced purification steps |
The stepwise approach remains superior for large-scale synthesis despite requiring multiple purification stages.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-phenoxyacetyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(2-phenoxyacetyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-phenoxyacetyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its fused dioxane-benzothiazole system and imino-phenoxyacetyl side chain. Below is a comparative analysis with related compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Stability
- Imino vs. Azo Groups: The target compound’s imino group (C=N) is distinct from the azo (–N=N–) linkage in derivatives. Imino groups are more hydrolytically stable under physiological conditions but may exhibit reduced conjugation compared to azo systems, impacting electronic properties .
- Methyl Ester vs. This aligns with trends in prodrug design .
Computational and Analytical Considerations
- Structural Analysis : Tools like SHELX () and ORTEP () enable precise determination of molecular conformations, critical for comparing steric effects in analogs .
- Similarity Assessment: Methods described in (e.g., Tanimoto coefficients) could quantify the target compound’s similarity to known bioactive benzothiazoles, guiding virtual screening .
Biological Activity
Methyl 2-[2-(2-phenoxyacetyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a complex organic compound with potential biological activities that have been the subject of various studies. This article delves into its biological activity, exploring its mechanisms, applications in medicine, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a unique combination of functional groups that contribute to its biological activity.
This compound exhibits biological activity through its interaction with specific molecular targets. It can modulate enzyme activities or receptor functions, which leads to various biological effects. The exact pathways and targets depend on the context of its application.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, studies involving cell lines have demonstrated a reduction in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) upon treatment with the compound.
Anticancer Activity
The compound has also been explored for its potential anticancer effects. In cell-based assays using various cancer cell lines (e.g., breast cancer and leukemia), this compound demonstrated significant cytotoxicity. The mechanism appears to involve induction of apoptosis and cell cycle arrest at specific phases.
Antimicrobial Activity
Given its structural characteristics related to known antibiotics, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially serving as a lead compound for antibiotic development.
Study 1: Anti-inflammatory Effects
In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound significantly reduced levels of IL-6 and TNF-α compared to control groups. The authors concluded that the compound could be a candidate for developing anti-inflammatory drugs.
Study 2: Anticancer Activity
Another study assessed the anticancer potential of this compound on human breast cancer cells (MCF-7). The results showed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating cell death.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for methyl 2-[2-(2-phenoxyacetyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate?
Methodological Answer:
The synthesis typically involves multi-step procedures:
- Step 1: Formation of the benzothiazole core via Hantzsch thiazole synthesis, reacting α-halocarbonyl compounds with thiourea derivatives .
- Step 2: Introduction of the phenoxyacetyl imino group through condensation reactions, using sodium acetate as a base in refluxing acetic acid .
- Step 3: Esterification of the intermediate with methyl chloroacetate under basic conditions.
Optimization Tips: - Use computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation .
- Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and stereochemistry. For complex splitting patterns, 2D NMR (COSY, HSQC) resolves ambiguities .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and detect byproducts under reverse-phase conditions .
- Elemental Analysis: Validate empirical formula by comparing calculated vs. experimental C, H, N, S percentages .
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, imine C=N at ~1650 cm⁻¹) .
Advanced: How can computational methods improve reaction design for this compound?
Methodological Answer:
- Reaction Path Search: Employ density functional theory (DFT) to model transition states and intermediates, identifying low-energy pathways .
- Solvent Effects: Use COSMO-RS simulations to predict solvent interactions and optimize reaction media (e.g., acetic acid vs. DMF) .
- Machine Learning: Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading) for imine formation .
Tools: Gaussian, ORCA, or CREST for quantum calculations; Python-based libraries (RDKit, AutoQChem) for data-driven optimization .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Example: Discrepancies in imine (C=N) peak positions may arise from tautomerism or solvent effects.
- Resolution Strategies:
- Variable Temperature NMR: Detect tautomeric equilibria by observing peak splitting at low temperatures .
- X-ray Crystallography: Resolve absolute configuration and confirm substituent positioning .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., benzothiazole derivatives) to identify anomalous signals .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s pharmacological potential?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with modified phenoxyacetyl groups (e.g., halogenation, alkylation) and test bioactivity in enzyme inhibition assays .
- QSAR Modeling: Use molecular descriptors (logP, polar surface area) to correlate structural features with activity. Software like MOE or Schrödinger facilitates model building .
- In Silico Screening: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding modes and guide synthetic priorities .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Hydrolytic Stability: Test susceptibility to hydrolysis by incubating in buffers (pH 1–13) and analyzing degradation via HPLC .
- Oxidative Stability: Expose to H₂O₂ or radical initiators (AIBN) under controlled light/temperature; monitor oxidation products via LC-MS .
- Storage Recommendations: Store under inert atmosphere (N₂) at –20°C in amber vials to prevent photodegradation .
Advanced: How to investigate its reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic Studies: React with nucleophiles (e.g., amines, thiols) under pseudo-first-order conditions; track progress via UV-Vis or stopped-flow spectrometry .
- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in acetate) to trace reaction pathways in hydrolysis or substitution reactions .
- Theoretical Support: Calculate Fukui indices to predict electrophilic/nucleophilic sites on the molecule .
Advanced: How to evaluate its potential as an enzyme inhibitor?
Methodological Answer:
- Enzyme Assays: Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase, proteases) using fluorogenic substrates .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) and kinetics (kon/koff) for protein-ligand interactions .
- Cellular Models: Test cytotoxicity and target engagement in cell lines overexpressing the enzyme of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
